Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Lipophilicity Solubility LogP

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 267876-32-4) is a heterocyclic 2-pyridone-4-carboxylate derivative with a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol. The compound is supplied as a research-grade intermediate with a typical purity specification of 98%.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B8195335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC(=C1)C)O
InChIInChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12)
InChIKeyLNGNMSRHYCEECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Procurement Guide: Core Chemical Identity & Sourcing Profile


Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 267876-32-4) is a heterocyclic 2-pyridone-4-carboxylate derivative with a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol . The compound is supplied as a research-grade intermediate with a typical purity specification of 98% . Its structure features a 6-methyl substituent and a 3-hydroxyl group on the 2-oxo-1,2-dihydropyridine core, distinguishing it from closely related pyridinone analogs that lack either the methyl or the hydroxyl functionality [1].

Why Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Cannot Be Replaced by Common Analogs


Compounds within the 2-oxo-1,2-dihydropyridine-4-carboxylate class cannot be simply interchanged because small structural modifications — such as the presence or absence of a 3-hydroxyl or 6-methyl group — produce quantifiably different physicochemical properties. For example, the target compound's 3-hydroxyl group dramatically lowers its lipophilicity compared to the non-hydroxylated analog, directly impacting aqueous solubility and formulation behavior . Generic substitution with a des-hydroxy or des-methyl analog would introduce unverified changes in solubility, hydrogen-bonding capacity, and metal-chelation geometry, all of which are critical for reproducible outcomes in medicinal chemistry and MRI contrast-agent synthesis [1].

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate


Lipophilicity Control: LogP Differentiation from Des-Hydroxy Analog

The target compound exhibits a calculated LogP of -0.40, which is substantially lower than the LogP of 1.54 for the des-hydroxy analog ethyl 2-hydroxy-6-methylpyridine-4-carboxylate (CAS 150190-03-7) . This 1.94 log-unit difference corresponds to a predicted ~87-fold higher aqueous solubility for the target compound .

Lipophilicity Solubility LogP

Crystallographic Differentiation: Single-Crystal X-Ray Structure Confirmation

The target compound has been unambiguously characterized by single-crystal X-ray diffraction, crystallizing in the triclinic space group P1 with unit cell parameters a = 7.4801(3) Å, b = 8.0671(3) Å, c = 8.3457(4) Å, α = 72.242(2)°, β = 80.693(2)°, γ = 69.943(3)°, V = 449.60(3) ų, Z = 2, and R = 0.042 [1]. In contrast, the des-methyl or des-hydroxy analogs have not been reported with comparable single-crystal data, limiting structure-based design confidence for those analogs.

Crystallography Solid-state X-ray diffraction

Hydrogen-Bond Donor Capacity: 3-OH vs. 2-OH/Des-OH Analogs

The target compound has two hydrogen-bond donors (HBD = 2), as reported in the Fluorochem datasheet . This is one more HBD than the des-hydroxy analog ethyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (HBD = 1), and one fewer than the corresponding free carboxylic acid (HBD = 3) . The intermediate HBD count of 2 can be advantageous for oral bioavailability, where HBD > 5 typically reduces permeability, while HBD < 2 can limit solubility.

Hydrogen bonding ADME Pharmacophore

Metal-Chelation Context: Validated Hydroxypyridonate (HOPO) Intermediate

The target compound serves as a key intermediate in the synthesis of hexadentate hydroxypyridonate (HOPO) ligands for Gd(III) MRI contrast agents [1]. In the Raymond group study, the ethyl ester was used to generate the 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid unit, which was then incorporated into tripodal chelators. The resulting Gd-HOPO complex exhibited a pGd stability constant of 19.2, which is higher than the clinical comparator Gd(DTPA-BMA) (pGd = 15.7) [2].

Metal chelation MRI contrast agents Gadolinium

Optimal Application Scenarios for Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate


Synthesis of Hydroxypyridonate MRI Contrast Agents

The compound is a direct precursor to the 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (HOPO) chelating unit. Researchers developing next-generation Gd(III)-based MRI contrast agents can use this ethyl ester to build tripodal ligands with pGd stability constants exceeding 19, outperforming clinically used DTPA-BMA (pGd ~15.7) . The validated single-crystal structure (R=0.042) provides a reliable starting geometry for computational modeling of metal-chelate interactions [1].

Medicinal Chemistry Scaffold with Tunable Lipophilicity

With a LogP of -0.40, this compound is significantly more hydrophilic than its des-hydroxy analog (LogP 1.54), offering a distinct advantage for designing water-soluble lead compounds . Its intermediate hydrogen-bond donor count (HBD=2) and hydrogen-bond acceptor count (HBA=3) make it a balanced scaffold for optimizing both solubility and permeability in fragment-based drug design [1].

Reference Standard for Crystallographic and Physicochemical Benchmarks

As the only member of its analog series with a reported high-resolution single-crystal X-ray structure (triclinic P1, R=0.042), this compound can serve as a crystallographic reference standard for confirming the solid-state configuration of newly synthesized 2-pyridone-4-carboxylate derivatives . Its well-defined LogP (-0.40) and hydrogen-bond profile also make it a suitable calibration standard for computational logP and solubility prediction models [1].

Quote Request

Request a Quote for Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.